

### Application Notes and Protocols for N1-Methylpseudouridine-Modified CRISPR/Cas9 mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The CRISPR/Cas9 system has revolutionized gene editing, offering unprecedented precision in modifying cellular genomes. A highly effective method for delivering the CRISPR/Cas9 machinery into cells is through messenger RNA (mRNA) encoding the Cas9 nuclease and a co-delivered single-guide RNA (sgRNA). However, in vitro transcribed (IVT) mRNA can elicit an innate immune response, leading to translational arrest and reduced efficacy.[1][2] Chemical modification of mRNA nucleotides is a key strategy to circumvent these issues.[1][2][3]

This document provides detailed application notes and protocols for utilizing N1-methylpseudouridine (N1mΨ)-modified mRNA for CRISPR/Cas9 delivery. N1mΨ is a modified nucleoside that, when incorporated into IVT mRNA, significantly enhances protein expression by reducing innate immune activation and increasing translational efficiency.[2][4][5][6][7] These properties make N1mΨ-modified mRNA a superior vehicle for delivering Cas9 for therapeutic and research applications.[6][8][9]

### Advantages of N1-Methylpseudouridine (N1mΨ) Modification



Incorporating N1mΨ in place of uridine in Cas9-encoding mRNA offers several key advantages:

- Reduced Immunogenicity: N1mΨ-modified mRNA evades recognition by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I, which typically recognize unmodified single-stranded RNA.[1][4][10] This reduction in immune sensing prevents the activation of downstream inflammatory pathways and the production of type I interferons, which can lead to translational shutdown.[1][2]
- Enhanced Translation Efficiency: By mitigating the innate immune response, N1mΨ modification prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key event that inhibits global protein synthesis.[1][2] Furthermore, N1mΨ has been shown to increase ribosome density on the mRNA transcript, further boosting protein production.[2][4] Studies have shown that N1mΨ modification can increase protein production by more than an order of magnitude compared to pseudouridine-modified mRNA.
   [5]
- Increased mRNA Stability: While the primary benefit of N1mΨ is in translation enhancement, some studies suggest that nucleoside modifications, in general, can contribute to increased mRNA stability by conferring resistance to ribonucleases.[3][11]
- High-Fidelity Translation: Importantly, studies have indicated that the incorporation of N1mΨ into mRNA does not significantly impact the fidelity of translation, ensuring the production of functional Cas9 protein without an increase in miscoded peptides.[5][12]

### Data Summary: Performance of N1mΨ-Modified mRNA

The following table summarizes quantitative data from various studies, highlighting the benefits of N1m $\Psi$  modification for mRNA applications.



| Parameter                                              | Unmodified<br>mRNA                      | Pseudouridine<br>(Ψ)-Modified<br>mRNA | N1-<br>Methylpseudour<br>idine (N1mΨ)-<br>Modified mRNA | Reference |
|--------------------------------------------------------|-----------------------------------------|---------------------------------------|---------------------------------------------------------|-----------|
| Protein Expression (in vitro)                          | Low                                     | Moderate-High                         | Very High (often<br>>10-fold higher<br>than Ψ)          | [1][5][7] |
| Innate Immune<br>Activation (e.g.,<br>IFN-β induction) | High                                    | Low                                   | Very Low                                                | [4][13]   |
| Translational<br>Fidelity                              | Baseline                                | Marginally increased error frequency  | No significant change from baseline                     | [5]       |
| Cell<br>Viability/Toxicity                             | Can be cytotoxic due to immune response | Improved viability                    | High viability, low cytotoxicity                        | [1]       |

### **Experimental Protocols**

### Protocol 1: In Vitro Transcription of N1mΨ-Modified Cas9 mRNA

This protocol describes the synthesis of N1m $\Psi$ -containing Cas9 mRNA using an in vitro transcription (IVT) reaction.

#### Materials:

- Linearized plasmid DNA template encoding Cas9 with a T7 promoter
- N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP)
- ATP, GTP, CTP
- T7 RNA Polymerase



- RNase Inhibitor
- DNase I
- Transcription Buffer
- Capping reagent (e.g., CleanCap® Reagent AG) or enzymatic capping kit
- Poly(A) tailing kit (optional, if not encoded in the template)
- RNA purification kit or columns

#### Procedure:

- Template Preparation: Linearize the plasmid DNA containing the Cas9 open reading frame downstream of a T7 promoter. The linearization site should be immediately downstream of the desired 3' end of the transcript. Purify the linearized DNA.
- IVT Reaction Assembly: On ice, combine the following components in the order listed:
  - Nuclease-free water
  - Transcription Buffer (10X)
  - ATP, GTP, CTP (at desired final concentration)
  - N1mΨTP (completely replacing UTP)
  - Capping reagent (if using co-transcriptional capping)
  - Linearized DNA template (0.5-1.0 μg)
  - RNase Inhibitor
  - T7 RNA Polymerase
- Incubation: Mix gently and incubate at 37°C for 2-4 hours.



- DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
- RNA Purification: Purify the synthesized mRNA using a suitable RNA purification kit or lithium chloride precipitation.
- Post-Transcriptional Modifications (if necessary):
  - Capping: If a capping reagent was not included in the IVT reaction, perform enzymatic capping using a capping enzyme, GTP, and S-adenosylmethionine (SAM).
  - Polyadenylation: If the DNA template does not encode a poly(A) tail, add a poly(A) tail using a poly(A) polymerase and ATP.
- Final Purification and Quality Control: Purify the modified mRNA again. Assess the quality
  and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its
  integrity via gel electrophoresis.

# Protocol 2: Formulation of N1mΨ-Cas9 mRNA with Lipid Nanoparticles (LNPs)

This protocol provides a general workflow for encapsulating N1mΨ-modified Cas9 mRNA into lipid nanoparticles for in vivo and in vitro delivery.[14][15][16][17]

#### Materials:

- N1mΨ-modified Cas9 mRNA
- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG 2000)
- Ethanol



- Acidic buffer (e.g., citrate buffer, pH 4.0)
- Neutral buffer (e.g., PBS, pH 7.4) for dialysis/buffer exchange
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- mRNA Solution Preparation: Dissolve the purified N1mΨ-Cas9 mRNA in the acidic buffer.
- LNP Formulation: Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing leads to the self-assembly of LNPs encapsulating the mRNA.
- Buffer Exchange: Remove the ethanol and exchange the acidic buffer with a neutral buffer (e.g., PBS) using dialysis or tangential flow filtration.
- Characterization: Characterize the formulated LNPs for:
  - Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
  - Zeta Potential: To determine surface charge.
  - mRNA Encapsulation Efficiency: Using a fluorescent dye-based assay (e.g., RiboGreen assay).
- Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22  $\mu$ m filter. Store at 4°C for short-term use or -80°C for long-term storage.

# Protocol 3: In Vitro Transfection and Analysis of Gene Editing Efficiency

This protocol describes the delivery of N1m $\Psi$ -Cas9 mRNA and sgRNA to cultured cells and subsequent analysis of gene editing.



#### Materials:

- Target cells (e.g., HEK293T)
- N1mΨ-Cas9 mRNA
- Chemically synthesized sgRNA targeting the gene of interest
- Transfection reagent (for naked mRNA delivery) or LNP-formulated mRNA
- Cell culture medium
- Genomic DNA extraction kit
- · PCR primers flanking the target site
- Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or sequencing platform

#### Procedure:

- Cell Seeding: Seed the target cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
- Transfection:
  - For LNP delivery: Dilute the LNP-mRNA formulation in serum-free medium and add to the cells.
  - For transfection reagent: Co-transfect the N1mΨ-Cas9 mRNA and sgRNA according to the manufacturer's protocol.
- Incubation: Incubate the cells for 48-72 hours to allow for translation of Cas9, complex formation with sgRNA, and gene editing.
- Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
- PCR Amplification: Amplify the genomic region surrounding the target site using PCR.



- · Analysis of Gene Editing Efficiency:
  - Mismatch Cleavage Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat with a mismatch-specific nuclease (e.g., T7 Endonuclease I) and analyze the cleavage products by gel electrophoresis. Quantify the percentage of insertions and deletions (indels).
  - Sanger or Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the frequency and spectrum of indels at the target site.

# Visualizations Signaling Pathway: Evasion of Innate Immune Sensing by N1mΨ-mRNA



Click to download full resolution via product page

Caption:  $N1m\Psi$  modification allows mRNA to evade innate immune sensors, preventing translational repression.



# Experimental Workflow: CRISPR/Cas9 Gene Editing using N1mΨ-mRNA





Click to download full resolution via product page

Caption: Workflow for gene editing using LNP-delivered N1mY-modified Cas9 mRNA.

# Logical Relationship: Cellular Uptake and Endosomal Escape of LNP-mRNA



Click to download full resolution via product page

Caption: LNP-mediated delivery facilitates endosomal escape of mRNA into the cytoplasm for translation.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. News: Single-Dose Therapeutic Genome Editing Using Lipid Nanoparticles Shows Promise in Mouse Models of Rare Metabolic Disease - CRISPR Medicine [crisprmedicinenews.com]
- 10. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 14. ozbiosciences.com [ozbiosciences.com]
- 15. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]



- 16. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for N1-Methylpseudouridine-Modified CRISPR/Cas9 mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390906#using-n1-allylpseudouridine-in-crispr-cas9-mrna-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com